molecular formula C16H17N3O3 B12190147 2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B12190147
M. Wt: 299.32 g/mol
InChI Key: UUNKIFHLOFRKQK-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylamino group, a pyridin-3-ylamino group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor under controlled conditions.

    Introduction of the Pyridin-3-ylamino Group: This step often involves the use of pyridine derivatives and appropriate coupling agents.

    Formation of the Butanoic Acid Backbone: This can be synthesized through various organic reactions, including oxidation and reduction processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or remove specific functional groups.

    Substitution: This reaction allows for the replacement of one functional group with another, providing a pathway for the synthesis of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid stands out due to its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-(benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

InChI

InChI=1S/C16H17N3O3/c20-15(19-13-7-4-8-17-11-13)9-14(16(21)22)18-10-12-5-2-1-3-6-12/h1-8,11,14,18H,9-10H2,(H,19,20)(H,21,22)

InChI Key

UUNKIFHLOFRKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)NC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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